1-(2,2-Dichloroacetyl)pyrazolidin-3-one

Description

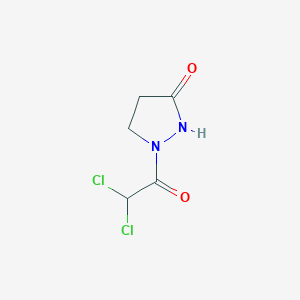

1-(2,2-Dichloroacetyl)pyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core substituted with a dichloroacetyl group. Its molecular formula is C₅H₆Cl₂N₂O₂, with a calculated molecular weight of 196.02 g/mol. While direct literature on this compound is sparse, structural analogs such as 1-(2-chloroacetyl)pyrazolidin-3-one (CAS 205829-17-0, molecular weight 162.57 g/mol) provide insights into its physicochemical behavior and applications . Pyrazolidinones are broadly explored as intermediates in pharmaceutical and agrochemical synthesis, and the dichloroacetyl derivative may serve roles in drug development or as a precursor for bioactive molecules .

Properties

IUPAC Name |

1-(2,2-dichloroacetyl)pyrazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2/c6-4(7)5(11)9-2-1-3(10)8-9/h4H,1-2H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYFLNPSVXWXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)C(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-Dichloroacetyl)pyrazolidin-3-one typically involves the reaction of pyrazolidin-3-one with dichloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,2-Dichloroacetyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, where nucleophiles such as amines or thiols replace one or both chlorine atoms, forming substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for the development of novel compounds with desired properties.

Biology

- Antimicrobial Activity : Research indicates that 1-(2,2-Dichloroacetyl)pyrazolidin-3-one exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties. Ongoing studies are focused on understanding its mechanism of action and interactions with biological targets .

Medicine

- Therapeutic Agent Development : In medicinal chemistry, this compound is utilized as a building block for designing new therapeutic agents. Its derivatives are evaluated for efficacy and safety in preclinical studies, indicating its potential in drug development .

- Mechanism of Action : The dichloroacetyl group can interact with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzyme activities involved in critical biological pathways .

Industry

- Specialty Chemicals Production : this compound is applied in producing specialty chemicals and materials. Its unique chemical properties are leveraged in various industrial processes, enhancing product performance .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloroacetyl)pyrazolidin-3-one involves its interaction with molecular targets such as enzymes or receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can disrupt key biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The dichloroacetyl group in this compound enhances electrophilicity compared to the mono-chloro analog, likely accelerating nucleophilic acyl substitution reactions.

- Collision Cross-Section (CCS): While CCS data for the dichloro derivative is unavailable, the mono-chloro analog’s CCS of 130.8 Ų ([M+H]⁺) suggests a compact conformation, which may expand with bulkier substituents .

Biological Activity

1-(2,2-Dichloroacetyl)pyrazolidin-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesis data.

Chemical Structure and Synthesis

This compound belongs to the pyrazolidinone class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The dichloroacetyl group is a significant moiety that influences its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrazolidin-3-one derivatives with dichloroacetyl chloride. Various methodologies have been explored, including:

- Direct Acylation : The reaction of pyrazolidin-3-one with dichloroacetyl chloride in the presence of a base.

- Cyclization Reactions : Employing hydrazine derivatives and subsequent cyclization to form the pyrazolidinone structure .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli.

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Studies demonstrate that it can inhibit tumor cell proliferation in several cancer cell lines, including:

- MCF-7 (breast cancer) : Exhibiting dose-dependent inhibition of cell growth.

- HeLa (cervical cancer) : Inducing apoptosis in treated cells.

This antitumor effect is hypothesized to result from the compound's ability to induce oxidative stress and activate apoptotic pathways .

Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in animal models. It appears to reduce levels of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for multiple bacterial strains, revealing that modifications to the compound's structure could enhance its efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Antitumor Activity

In vitro tests on MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.